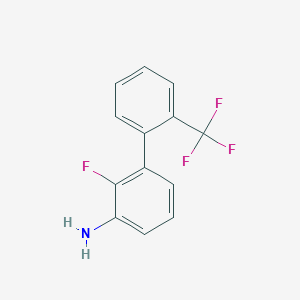

3-Amino-2-fluoro-2'-(trifluoromethyl)biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl” is a chemical compound with the molecular formula C13H9F4N . It has a molecular weight of 255.21 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl” can be represented by the SMILES stringFC(F)(F)C1=CC=CC(C2=CC=C(N)C=C2)=C1 . Chemical Reactions Analysis

The chemical reactions involving “3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl” could include protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Aplicaciones Científicas De Investigación

Photoredox Systems for Catalytic Fluoromethylation

The incorporation of fluorinated groups into organic compounds enhances their pharmaceutical and agrochemical properties. Research by Koike and Akita (2016) highlights the use of photoredox catalysis for efficient and selective radical fluoromethylation of carbon-carbon multiple bonds. This technique allows the synthesis of various organofluorine compounds bearing C(sp3)-CF3 bonds, demonstrating the versatility of fluorinated reagents in synthetic organic chemistry Fine Design of Photoredox Systems for Catalytic Fluoromethylation.

Development of Fluorinated Polyimides

Tao et al. (2009) synthesized fluorinated polyimides using multitrifluoromethyl-substituted aromatic diamines, which exhibited excellent thermal stability, mechanical properties, and optical transparency. These materials have potential applications in electronics and optoelectronics, highlighting the role of fluorinated compounds in enhancing the performance of polymeric materials Synthesis and characterization of highly optical transparent and low dielectric constant fluorinated polyimides.

Fluorinated Boron-Dipyrromethene (BODIPY) Dyes

Hecht et al. (2013) developed a family of fluorinated BODIPY dyes, which show enhanced photostability and potential for surface analysis and optical imaging. The introduction of fluorinated groups into the BODIPY scaffold significantly alters its photophysical properties, demonstrating the impact of fluorination on the development of advanced fluorescent probes Fluorinated Boron-Dipyrromethene (BODIPY) Dyes: Bright and Versatile Probes for Surface Analysis.

Fluorescent Amino Acids for Chemical Biology

Cheng et al. (2020) reviewed the design and synthesis of fluorescent amino acids, which serve as building blocks for labeling peptides and proteins for biological studies. This research underscores the importance of fluorinated compounds in creating tools for non-invasive studies of biological systems, enhancing our understanding of molecular processes Fluorescent amino acids as versatile building blocks for chemical biology.

Synthesis of Fluorinated PCBs for Analytical Standards

Sott et al. (2008) prepared monofluorinated polychlorinated biphenyls (fluoro-PCBs) as analytical standards for PCB measurements, demonstrating the utility of fluorinated analogs in environmental analysis and the importance of such compounds in developing more accurate methods for detecting and quantifying environmental pollutants Synthesis of dioxin-like monofluorinated PCBs: for the use as internal standards for PCB analysis.

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoro-3-[2-(trifluoromethyl)phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N/c14-12-9(5-3-7-11(12)18)8-4-1-2-6-10(8)13(15,16)17/h1-7H,18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAZZZFMHRSMAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-Chlorophenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2754780.png)

![6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754781.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2754786.png)

![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)

![2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2754792.png)

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide](/img/structure/B2754793.png)